1,3,2-Benzodioxaborole, 2,2'-(1,4-phenylene)bis-
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Overview
Description
1,3,2-Benzodioxaborole, 2,2’-(1,4-phenylene)bis-: is a chemical compound with the molecular formula C18H12B2O4 and a molecular weight of 313.91 g/mol . This compound is known for its unique structure, which includes two benzodioxaborole units connected by a phenylene bridge. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,2-Benzodioxaborole, 2,2’-(1,4-phenylene)bis- can be synthesized through the reaction of catechol with boron-containing reagents. One common method involves the use of bis(catecholato)diboron as a starting material . The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3,2-Benzodioxaborole, 2,2’-(1,4-phenylene)bis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced boron-containing species.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction can produce borohydrides or other reduced species.
Scientific Research Applications
Chemistry: 1,3,2-Benzodioxaborole, 2,2’-(1,4-phenylene)bis- is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a boron-containing drug candidate. Boron compounds have shown promise in the treatment of certain diseases, and this compound’s unique structure makes it an interesting candidate for further investigation .
Medicine: The compound’s potential medicinal applications include its use as a precursor for boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective targeting of cancer cells with boron-containing compounds .
Industry: In the industrial sector, 1,3,2-Benzodioxaborole, 2,2’-(1,4-phenylene)bis- is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism by which 1,3,2-Benzodioxaborole, 2,2’-(1,4-phenylene)bis- exerts its effects involves its interaction with molecular targets and pathways. The compound’s boron atoms can form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to the modulation of enzymatic activity, protein-protein interactions, and other cellular processes .
Comparison with Similar Compounds
Bis(catecholato)diboron: This compound shares a similar boron-containing structure and is used in similar applications.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its phototoxic properties and use in fluorescence studies.
2,2’-(1,4-Phenylene)bis(1,3,6,2-dioxazaborocane): Another boron-containing compound with unique chemical properties.
Uniqueness: 1,3,2-Benzodioxaborole, 2,2’-(1,4-phenylene)bis- stands out due to its specific structure, which allows for unique reactivity and applications. Its ability to form stable complexes with biomolecules and its potential use in BNCT highlight its distinct advantages over other similar compounds .
Properties
CAS No. |
98494-81-6 |
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Molecular Formula |
C18H12B2O4 |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
2-[4-(1,3,2-benzodioxaborol-2-yl)phenyl]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C18H12B2O4/c1-2-6-16-15(5-1)21-19(22-16)13-9-11-14(12-10-13)20-23-17-7-3-4-8-18(17)24-20/h1-12H |
InChI Key |
MSKIDHJZWZXQGL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C3=CC=C(C=C3)B4OC5=CC=CC=C5O4 |
Origin of Product |
United States |
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